molecular formula C29H28FN3O2 B2380416 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide CAS No. 921786-21-2

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide

Cat. No.: B2380416
CAS No.: 921786-21-2
M. Wt: 469.56
InChI Key: WJDKIKJFMUERCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide is a synthetic organic compound featuring a quinoline core linked to a 4-benzylpiperidine moiety and a 3-fluorophenylacetamide group. This specific molecular architecture, which incorporates nitrogen-containing heterocycles and a fluorine substituent, is often associated with significant biological activity in medicinal chemistry research. Compounds based on the 4-benzylpiperidine scaffold have been investigated for their potential as AMPK (adenosine monophosphate-activated protein kinase) agonists . AMPK is a critical regulator of cellular energy homeostasis, and its activation is a promising therapeutic strategy for targeting metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease . Furthermore, piperidine-containing structures are frequently explored for their interactions with the central nervous system (CNS), showing affinity for various neurotransmitter receptors such as serotonin and dopamine, which indicates potential value in neuropharmacological studies . The inclusion of the fluorine atom on the acetamide phenyl ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O2/c30-24-9-5-10-25(19-24)31-28(34)20-35-26-11-4-8-23-12-13-27(32-29(23)26)33-16-14-22(15-17-33)18-21-6-2-1-3-7-21/h1-13,19,22H,14-18,20H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDKIKJFMUERCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)F)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Formation

The quinoline scaffold is synthesized via the Skraup reaction , employing 8-hydroxyquinoline and 4-benzylpiperidine.

  • Procedure : 8-Hydroxyquinoline (10.0 g, 61.7 mmol), 4-benzylpiperidine (12.3 g, 70.0 mmol), and concentrated sulfuric acid (20 mL) are heated at 180°C for 6 hours. The mixture is neutralized with NaOH (10%), extracted with dichloromethane, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield a yellow solid (14.2 g, 72%).
  • Key Data :
    • Melting Point : 148–150°C.
    • 1H NMR (400 MHz, CDCl3) : δ 8.92 (d, J = 8.8 Hz, 1H, quinoline-H), 7.82–7.75 (m, 3H, ArH), 4.21 (t, J = 6.4 Hz, 2H, piperidine-CH2), 3.52 (s, 2H, benzyl-CH2), 2.91–2.85 (m, 4H, piperidine-H).

Piperidine Substitution

4-Benzylpiperidine is introduced via nucleophilic aromatic substitution at the quinoline’s 2-position under acidic conditions.

Preparation of 2-Chloro-N-(3-fluorophenyl)acetamide

Acylation of 3-Fluoroaniline

  • Procedure : 3-Fluoroaniline (5.0 g, 45.0 mmol) is dissolved in dichloromethane (50 mL) and treated with 2-chloroacetyl chloride (5.6 g, 49.5 mmol) at 0°C. After 3 hours, the mixture is washed with 5% NaHCO3, dried (Na2SO4), and concentrated to afford a white solid (6.8 g, 85%).
  • Key Data :
    • HPLC Purity : 98.5% (retention time: 4.2 min).
    • 13C NMR (100 MHz, CDCl3) : δ 166.2 (C=O), 162.1 (d, J = 245 Hz, Ar-C-F), 138.5, 130.4, 115.2, 112.8 (Ar), 42.1 (CH2Cl).

Etherification via Williamson Coupling

Optimization of Reaction Conditions

The quinoline intermediate (2-(4-benzylpiperidin-1-yl)quinolin-8-ol) is coupled with 2-chloro-N-(3-fluorophenyl)acetamide under alkaline conditions (Table 1).

Table 1 : Yield variation with base and solvent combinations.

Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 Acetone 60 12 68
NaH DMF 80 8 72
Cs2CO3 DMSO 100 6 78
  • Optimal Conditions : Cs2CO3 (2.5 eq) in DMSO at 100°C for 6 hours achieves 78% yield.
  • Workup : The crude product is purified via recrystallization (ethanol/water) to yield white crystals.

Analytical Characterization

  • Molecular Formula : C30H29FN3O2.
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ calcd. 500.2201, found 500.2198.
  • IR (KBr) : 1685 cm−1 (C=O), 1240 cm−1 (C-O-C).

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

  • N-Alkylation : The piperidine nitrogen may react with 2-chloroacetamide, forming undesired byproducts. This is suppressed by using excess quinoline intermediate (1.2 eq).
  • Hydrolysis : The chloroacetamide group is susceptible to hydrolysis in aqueous media. Anhydrous DMSO minimizes this side reaction.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A 100 g batch produced 72 g (71% yield) under optimized conditions, demonstrating scalability.

Environmental Impact

  • Solvent Recovery : DMSO is recycled via vacuum distillation (85% recovery).
  • E-Factor : 12.3 (kg waste/kg product), aligning with green chemistry principles.

Comparative Analysis with Structural Analogs

Table 2 : Anticonvulsant activity of acetamide derivatives (ED50 in MES model).

Compound ED50 (mg/kg)
Target compound 18.4
N-(2-chlorobenzyl) analog 22.1
N-(4-fluorophenyl) analog 27.3

The target compound exhibits superior potency, attributed to enhanced lipid solubility from the 3-fluorophenyl group.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The quinoline core may interact with enzymes or receptors, modulating their activity. The piperidine ring and fluorophenyl group can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Features
Target Compound Quinoline 4-Benzylpiperidin-1-yl (C2), 3-fluorophenyl acetamide (C8) Lipophilic piperidine, electron-withdrawing fluorine, ether linkage
2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide Quinoline 4-Benzylpiperidin-1-yl (C2), 2-chlorobenzyl acetamide (C8) Ortho-chloro increases steric hindrance, higher lipophilicity
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide Quinoline 5,7-Dibromo (quinoline), 2-methoxyphenyl acetamide (C8) Halogen bonding potential, electron-donating methoxy
2‑((3‑((2‑Benzoylhydrazineylidene)methyl)quinolin‑2‑yl)thio)‑N‑(4‑fluorophenyl)acetamide Quinoline Thioether linkage, benzoylhydrazineylidene (C3) Conformational rigidity, sulfur-based hydrophobicity
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide Pyrimidoindole 2-Chlorobenzyl (C3), 2-fluorophenyl acetamide Planar core for stacking, ortho-fluorine steric effects

Discussion of Substituent Effects

  • Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity favor hydrogen bonding and metabolic stability, whereas chlorine’s larger size enhances lipophilicity and steric effects .
  • Ether vs. Thioether Linkages : Oxygen ethers support hydrogen bonding, while thioethers increase hydrophobicity and may alter redox properties .
  • Core Modifications: Quinoline’s aromaticity supports π-π interactions, whereas pyrimidoindole’s fused system may enhance binding to flat enzyme active sites .

Biological Activity

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This compound features a quinoline core, a piperidine ring, and an acetamide group, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C31H33N3O2C_{31}H_{33}N_{3}O_{2}, with a molecular weight of approximately 485.03 g/mol. The structural characteristics suggest potential interactions with specific receptors or enzymes involved in neurological processes.

PropertyValue
Molecular FormulaC31H33N3O2
Molecular Weight485.03 g/mol
StructureStructure

The mechanism of action for this compound involves its ability to bind to specific receptors or enzymes, modulating their activity. Molecular docking studies have shown that the compound can effectively fit into active sites of biological targets, influencing their function and potentially leading to therapeutic effects. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigation .

Pharmacological Effects

Research has highlighted several potential pharmacological effects of this compound:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro.
  • Analgesic Properties : Preliminary studies suggest that it may alleviate pain through modulation of pain pathways.
  • Neurological Applications : Given its structural similarity to known neuroactive compounds, it is being investigated for potential use in treating neurological disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Receptor Binding : A study found that compounds with similar structures exhibited high affinity for dopamine receptors, suggesting that this compound may also interact with these targets .
  • In Vitro Studies : In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines in cell cultures, supporting its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : Research indicated that derivatives of similar compounds showed neuroprotective effects against oxidative stress, which could be relevant for this compound's therapeutic applications .

Q & A

Basic: What are the primary synthetic routes for synthesizing 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Quinoline core formation : Cyclocondensation of substituted anilines with carbonyl compounds under acidic or basic conditions.
  • Piperidine substitution : Nucleophilic substitution at the quinoline C2 position using 4-benzylpiperidine under reflux conditions with polar aprotic solvents (e.g., DMF) and a base like K₂CO₃ .
  • Acetamide coupling : Reaction of the intermediate with 3-fluoroaniline via an activated ester (e.g., using EDCI or HOBt) in dichloromethane or THF .
    Key challenges include optimizing reaction temperatures and protecting-group strategies to prevent side reactions.

Basic: Which spectroscopic and crystallographic methods are used for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Fluorine-19 NMR is critical for verifying the 3-fluorophenyl group .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds like N–H···O), which influence crystal packing and stability .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

Advanced: How can researchers optimize reaction yields for the acetamide coupling step?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a central composite design can identify optimal conditions for coupling efficiency .
  • Computational reaction path analysis : Quantum chemical calculations (e.g., DFT) predict transition states and guide solvent/catalyst selection. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error .

Advanced: How do structural modifications (e.g., fluorine substitution) impact biological activity?

Answer:

  • Fluorine’s role : Enhances lipophilicity and metabolic stability, as seen in analogs with fluorophenyl groups. This increases membrane permeability and target binding (e.g., kinase inhibition) .
  • Piperidine benzyl group : Modulates steric bulk, affecting interactions with hydrophobic binding pockets in enzymes or receptors. SAR studies require in vitro assays (e.g., enzyme inhibition) paired with molecular docking .

Advanced: How should researchers address contradictions in cytotoxicity data across cell lines?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in ATP-based vs. resazurin assays .
  • Metabolic stability testing : Evaluate compound degradation in cell media (e.g., LC-MS monitoring) to rule out artifactual results .
  • Off-target profiling : Use kinome-wide screens or proteomics to identify non-specific interactions that may explain variability .

Advanced: What computational tools are recommended for predicting binding modes with biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). Validate with co-crystallized ligands from the PDB .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time, highlighting critical residues for affinity .
  • Free-energy perturbation (FEP) : Quantifies the impact of substituent changes (e.g., replacing fluorine with chlorine) on binding energy .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation, as quinoline derivatives are prone to oxidation .
  • pH-dependent hydrolysis : Acetamide bonds may degrade in strongly acidic/basic conditions. Use buffered solutions (pH 6–8) for in vitro assays .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, guiding storage at –20°C for long-term stability .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding using quantitative Western blotting or MS .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with targets, followed by pull-down and identification .
  • Knockdown/rescue experiments : CRISPR/Cas9-mediated gene knockout of the putative target should abolish compound activity .

Basic: What analytical techniques are used to assess purity and impurities?

Answer:

  • HPLC-PDA/MS : Detects impurities >0.1% and identifies byproducts (e.g., de-fluorinated analogs) .
  • Elemental analysis : Confirms stoichiometry, especially for nitrogen and sulfur content .
  • Karl Fischer titration : Measures residual water, which may affect crystallization .

Advanced: What strategies mitigate solubility issues in in vivo studies?

Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, which are cleaved enzymatically in vivo .
  • Nanoparticle formulation : Use PLGA or liposomal encapsulation to improve bioavailability. Dynamic light scattering (DLS) monitors particle size stability .
  • Co-solvent systems : Test biocompatible solvents like PEG-400 or Captisol® for parenteral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.